6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide
Description
6-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiophene core substituted with a chlorine atom at position 6 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a para-substituted phenyl ring bearing a 1H-1,2,4-triazol-1-ylmethyl moiety.
The triazole group, a heterocycle with three nitrogen atoms, is critical for hydrogen bonding and metal coordination, common in enzyme inhibition .
Properties
Molecular Formula |
C18H13ClN4OS |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
6-chloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H13ClN4OS/c19-14-4-3-13-7-17(25-16(13)8-14)18(24)22-15-5-1-12(2-6-15)9-23-11-20-10-21-23/h1-8,10-11H,9H2,(H,22,24) |
InChI Key |
RPOLOADPJYMJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple stepsThis reaction is used to construct the triazole ring by reacting an azide with an alkyne . The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro and triazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring is known for its ability to interact with biological targets through hydrogen bonding and dipole interactions .
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent. It is studied for its anticancer, antifungal, and antibacterial activities. The presence of the triazole ring and benzothiophene core contributes to its bioactivity .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with enzymes or receptors, modulating their activity. The benzothiophene core may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Physicochemical Comparisons
- Terconazole: Shares the 1H-1,2,4-triazol-1-ylmethyl group and halogenated aromatic system (dichlorophenyl). The dioxolane and piperazine moieties enhance solubility and bioavailability compared to the benzothiophene-carboxamide scaffold . Terconazole’s antifungal activity is well-documented, suggesting that the target compound’s triazole and chloro groups may similarly inhibit cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase).
- [4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol: A simpler analogue lacking the benzothiophene-carboxamide backbone.
- Impurity C (Terconazole-related) : Demonstrates how structural modifications (e.g., triazolone vs. triazole) and extended piperazine chains alter molecular weight (MW 697.56 vs. ~400 for the target compound) and likely reduce target specificity .
Research Findings and Data Gaps
- Antifungal Potential: Terconazole’s efficacy against Candida spp. supports the hypothesis that the target compound’s triazole and chloro groups may confer similar activity, though direct biological data are lacking.
- Physicochemical Data: The target compound’s solubility, logP, and stability remain uncharacterized. Analogues like Terconazole (MW 532.46) and [4-(triazolylmethyl)phenyl]methanol (MW 189.21) suggest a moderate MW range (~400–500) for the target compound, balancing bioavailability and potency .
Biological Activity
The compound 6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound through various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{17}H_{15}ClN_{4}O_{1}S
- Molecular Weight : 354.84 g/mol
This compound features a benzothiophene core with a chloro substituent and a triazole moiety, which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains and fungi.
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound A | Escherichia coli | Moderate |
| Compound B | Staphylococcus aureus | Strong |
| Compound C | Candida albicans | Weak |
These findings suggest that the incorporation of the triazole moiety is crucial for enhancing antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have indicated that it exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 to 30 µM across different cell lines, indicating significant potency compared to standard chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways associated with disease progression:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell proliferation.
- Apoptosis Induction : Evidence indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including our compound of interest. The results showed that this compound had superior activity against Staphylococcus aureus compared to other tested compounds. The study concluded that further optimization could lead to more potent antimicrobial agents.
Study 2: Cancer Cell Line Testing
In another study focusing on anticancer properties, researchers treated various cancer cell lines with the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study emphasized the need for in vivo testing to confirm these findings and explore potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
